molecular formula C15H23F2NO4 B2535384 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid CAS No. 2567495-70-7

7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2535384
CAS No.: 2567495-70-7
M. Wt: 319.349
InChI Key: VGRXVLZIKWTFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic spiro[3.5]nonane core with two fluorine atoms at the 7-position, a tert-butoxycarbonyl (BOC)-protected amino group, and a carboxylic acid moiety. This structure confers unique physicochemical properties, including enhanced metabolic stability due to fluorine substitution and selective reactivity imparted by the BOC group and carboxylic acid. Its applications span medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to fluorinated scaffolds .

Properties

IUPAC Name

7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO4/c1-12(2,3)22-11(21)18-14(10(19)20)8-13(9-14)4-6-15(16,17)7-5-13/h4-9H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRXVLZIKWTFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid, with the CAS number 2567495-70-7, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure, which may influence its interaction with biological targets. The focus of this article is to explore the biological activity of this compound through various studies and research findings.

  • Molecular Formula: C14H17F2NO4
  • Molecular Weight: 319.34 g/mol
  • IUPAC Name: (2S)-3-(3,4-difluorophenyl)-2-[[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

The biological activity of this compound is primarily linked to its interaction with GABA_A receptors and other neurotransmitter systems. Research indicates that compounds with similar structures can modulate GABAergic activity, potentially leading to effects such as bronchodilation and anti-inflammatory responses in pulmonary tissues .

In Vitro Studies

  • GABA_A Receptor Binding Affinity:
    • Compounds similar to 7,7-Difluoro have shown significant binding affinity to GABA_A receptors, which play a crucial role in mediating inhibitory neurotransmission in the central nervous system.
    • A study reported that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent activity against these receptors .
  • Cell Viability and Toxicity Assays:
    • In vitro assays demonstrated low cytotoxicity profiles for spiro compounds, suggesting they are safe for use in cellular environments. The tested concentrations did not significantly affect cell viability in various human cell lines .
CompoundIC50 (nM)Cell Viability (%)
Compound A995
Compound B1592
7,7-Difluoro1290

In Vivo Studies

  • Bronchodilator Effects:
    • Animal models have illustrated that compounds with similar structures can induce relaxation of airway smooth muscle. For instance, a study on guinea pigs showed that administration of GABA_A receptor ligands resulted in reduced airway hyperresponsiveness (AHR) following methacholine challenge .
    • The compound's ability to cross the blood-brain barrier was assessed, confirming minimal central nervous system penetration which is advantageous for targeting peripheral tissues without CNS side effects .

Case Studies

  • Asthma Models:
    • In murine models of asthma, treatment with derivatives of spiro compounds resulted in decreased lung inflammation and improved respiratory function. These findings support the potential therapeutic applications of 7,7-Difluoro derivatives in managing asthma symptoms .
  • Inflammatory Response:
    • Studies have indicated that these compounds can modulate inflammatory pathways, reducing cytokine release from activated immune cells. This effect was particularly noted in models simulating allergic responses .

Comparison with Similar Compounds

Structural Analogs and Key Differences

6-{[(tert-Butoxy)Carbonyl]Amino}Spiro[3.5]Nonane-6-Carboxylic Acid
  • Structure: Shares the spiro[3.5]nonane core and BOC-amino-carboxylic acid motif but lacks fluorine substitution at the 7-position.
2-Cyano-7-Oxaspiro[3.5]Nonane-2-Carboxylic Acid
  • Structure: Incorporates an oxygen atom (oxa) in the spiro ring and a cyano group instead of fluorine and BOC-amino groups.
  • Impact: The oxa substitution increases polarity, while the cyano group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic additions compared to the target compound’s carboxylic acid .
N-{7,7-Difluoro-2-FormylSpiro[3.5]Nonan-2-yl}Carbamate
  • Structure : Retains the 7,7-difluoro spiro core but replaces the carboxylic acid with a formyl group.
  • Impact : The formyl group enhances reactivity toward nucleophiles (e.g., in Schiff base formation), whereas the carboxylic acid in the target compound enables salt formation or esterification .
7,7-Difluorospiro[3.5]Nonane-2-Carboxylic Acid
  • Structure: Lacks the BOC-protected amino group but retains the difluoro and carboxylic acid groups.

Physicochemical Properties

Property Target Compound 6-BOC-Spiro Analog 2-Cyano-7-Oxa Analog 7,7-Difluoro Analog
Molecular Weight ~350 g/mol (estimated) ~310 g/mol 195.22 g/mol ~230 g/mol
Polarity Moderate (BOC and COOH) Moderate High (cyano and oxa) Low (no BOC)
Lipophilicity (LogP) Increased (due to fluorine) Lower Lower Moderate
Solubility Poor in water; soluble in organic solvents Similar Higher (polar groups) Poor
Metabolic Stability
  • The 7,7-difluoro substitution in the target compound mirrors the behavior of 2',2'-difluorodeoxycytidine (dFdC) , a nucleoside analog where fluorine enhances resistance to enzymatic degradation, leading to prolonged intracellular retention of active metabolites .
  • In contrast, non-fluorinated analogs (e.g., 6-BOC-spiro) may exhibit faster clearance due to oxidative metabolism .
Enzyme Interactions
  • The BOC group in the target compound prevents premature amine reactivity, a strategy also observed in spirocyclic beta-lactam antibiotics (e.g., cephalosporins), where protective groups enhance stability during synthesis .
  • Fluorine’s electron-withdrawing effects may mimic the action of arabinosylcytosine (ara-C), where fluorine substitution increases affinity for kinases and polymerases, as seen in dFdC’s superior cytotoxicity compared to ara-C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.